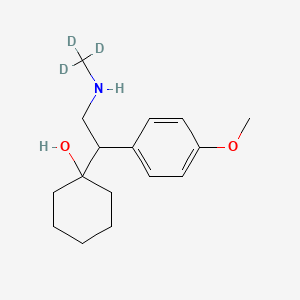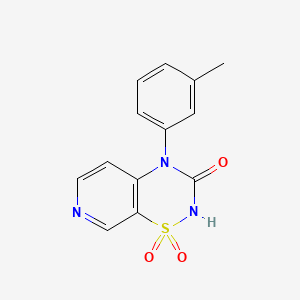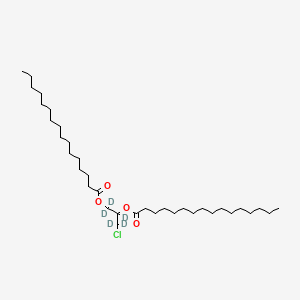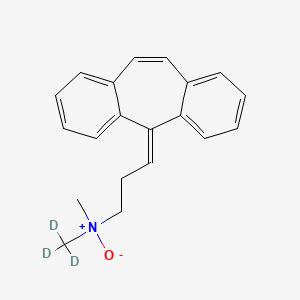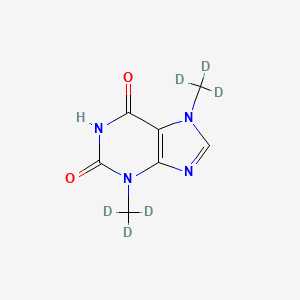
茶碱-d6
描述
Theobromine-d6 is a deuterium-labeled analog of theobromine, a methylxanthine alkaloid found in cocoa beans. Theobromine-d6 is primarily used as an internal standard for the quantification of theobromine by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Theobromine itself is known for its diverse biological activities, including acting as an adenosine A1 receptor antagonist .
科学研究应用
Theobromine-d6 has several scientific research applications, including:
Obesity Treatment: Theobromine has shown potential in alleviating diet-induced obesity in mice by promoting the browning of intramuscular white adipose tissue and activating brown adipose tissue.
Neurological Benefits: Theobromine up-regulates brain-derived neurotrophic factor and facilitates motor learning in mice by acting as a phosphodiesterase inhibitor.
Cancer Prevention: Theobromine has been found effective in preventing the proliferation of malignant glioblastoma by regulating various signaling pathways.
Lipoprotein Profile Modulation: Theobromine affects serum lipoprotein profiles in humans, reducing cholesterol concentrations in low-density lipoprotein particles.
Dental Health: Theobromine has been studied for its effects on enamel hardness and resistance to demineralization, showing potential benefits for dental health.
Nonalcoholic Fatty Liver Disease: Theobromine ameliorates nonalcoholic fatty liver disease by regulating hepatic lipid metabolism via the mammalian target of rapamycin signaling pathway.
作用机制
Target of Action
Theobromine-d6, like its non-deuterated counterpart Theobromine, primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Theobromine-d6 acts as an antagonist at adenosine receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .
Biochemical Pathways
Theobromine-d6 affects several biochemical pathways. It inhibits phosphodiesterases, leading to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .
Result of Action
Theobromine-d6, through its action on adenosine receptors and other biochemical pathways, can have a range of molecular and cellular effects. It has been shown to stimulate medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has potential neuroprotective effects in dementia-related conditions .
生化分析
Biochemical Properties
Theobromine-d6, like its parent compound theobromine, interacts with various biomolecules. Its main mechanisms of action are the inhibition of phosphodiesterases and the blockade of adenosine receptors . These interactions influence many biochemical pathways involved in organism homeostasis .
Cellular Effects
Theobromine-d6 has been found to have significant effects on various types of cells. For instance, it has been shown to increase AMPK phosphorylation and inhibit adipocyte differentiation . It also reduces cellular oxidative stress and regulates gene expression . Furthermore, theobromine-d6 has been found to have anti-inflammatory activity, which plays an important role in the therapeutic approach of COVID-19 .
Molecular Mechanism
Theobromine-d6 exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and blocks adenosine receptors . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .
Temporal Effects in Laboratory Settings
Theobromine, the parent compound, has been found to have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of theobromine-d6 vary with different dosages. For instance, theobromine has been found to reduce kidney hypertrophy and albuminuria in a spontaneously hypertensive rat model of streptozotocin-induced diabetes when administered at a dose of 5 mg/kg per day .
Metabolic Pathways
The metabolic pathways that theobromine-d6 is involved in are similar to those of theobromine. Theobromine is known to inhibit adenosine receptor A1 (AR1) signaling .
Transport and Distribution
Theobromine, the parent compound, is known to be slightly water-soluble and more fat-soluble, which affects its distribution within the body .
Subcellular Localization
Theobromine, the parent compound, is known to affect various subcellular compartments due to its ability to inhibit phosphodiesterases and block adenosine receptors .
准备方法
Theobromine-d6 can be synthesized through the methylation of 3-methyl xanthine disodium salt using dimethyl sulfate as a methylating agent in the presence of acetone as a solvent . This method involves reacting 3-methyl xanthine disodium salt with dimethyl sulfate under controlled conditions to achieve the desired deuterium-labeled product. Industrial production methods for theobromine-d6 are similar to those used for other stable isotope-labeled compounds, focusing on maintaining high purity and isotopic enrichment.
化学反应分析
Theobromine-d6 undergoes various chemical reactions, including:
Oxidation: Theobromine-d6 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving theobromine-d6 can yield reduced forms of the compound.
Substitution: Theobromine-d6 can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Theobromine-d6 is similar to other methylxanthines such as caffeine, theophylline, and pentoxifylline. it has unique properties that distinguish it from these compounds:
Theophylline: Theophylline is primarily used as a bronchodilator and has stronger diuretic effects compared to theobromine-d6.
Pentoxifylline: Pentoxifylline is used to improve blood flow and has different pharmacological effects compared to theobromine-d6.
Similar compounds include theophylline, caffeine, paraxanthine, and 7-methylxanthine, each differing in the number or placement of methyl groups .
属性
IUPAC Name |
3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703028 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-40-1 | |
| Record name | 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117490-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117490-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

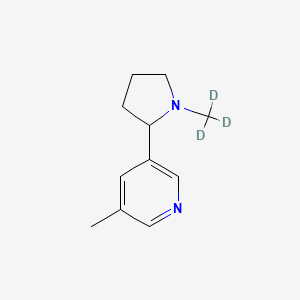
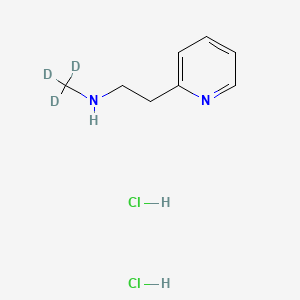
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
